![molecular formula C13H17N5O2 B2556071 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 895834-12-5](/img/no-structure.png)

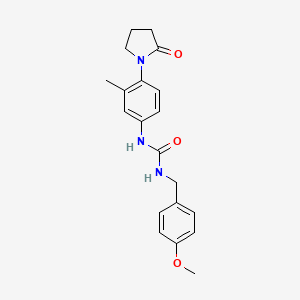

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

カタログ番号 B2556071

CAS番号:

895834-12-5

分子量: 275.312

InChIキー: QCOGMSICKACXNP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

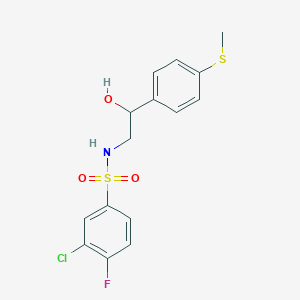

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound with the molecular formula C13H17N5O2 . It is a complex organic molecule that falls under the category of purines .

Molecular Structure Analysis

The molecular structure of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione consists of a purine core, which is a type of nitrogen-containing heterocycle . It has an isobutyl group and two methyl groups attached to the purine core . The molecular weight of this compound is approximately 275.306 Da .科学的研究の応用

Receptor Affinity and Pharmacological Evaluation

- A series of derivatives of imidazo[2,1-f]purine-2,4-dione demonstrated potent receptor affinity for serotonin receptors (5-HT1A) and showed promise as compounds for further modification and detailed mechanistic study due to their hybrid ligand properties (Zagórska et al., 2016).

- In another study, certain derivatives exhibited anxiolytic-like activity and behavior comparable to antidepressants in animal models, indicating their potential as psychotropic agents (Zagórska et al., 2016).

Molecular and Structural Studies

- Investigations into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones revealed a spectrum of receptor activities, suggesting that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Potential Antagonistic Activity

- New derivatives of imidazo[2,1-f]purine-2,4-diones were identified as potent and selective A(3) adenosine receptors antagonists, providing a foundation for the development of novel antagonistic agents (Baraldi et al., 2005).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2,6-diaminopurine with isobutyraldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "2,6-diaminopurine", "isobutyraldehyde", "sodium cyanide", "sodium methoxide", "acetic anhydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-diaminopurine with isobutyraldehyde in the presence of sodium cyanide and sodium methoxide to form 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine", "Step 2: Cyclization of the intermediate with acetic anhydride and acetic acid to form 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Step 3: Oxidation of the compound with hydrogen peroxide and sodium hydroxide to obtain the final product" ] } | |

CAS番号 |

895834-12-5 |

製品名 |

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |

分子式 |

C13H17N5O2 |

分子量 |

275.312 |

IUPAC名 |

4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C13H17N5O2/c1-7(2)5-17-8(3)6-18-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h6-7H,5H2,1-4H3,(H,15,19,20) |

InChIキー |

QCOGMSICKACXNP-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)NC3=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide](/img/structure/B2555988.png)

![N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide](/img/structure/B2555990.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride](/img/structure/B2555991.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2555996.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2555999.png)

![N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2556009.png)